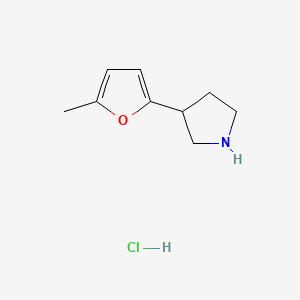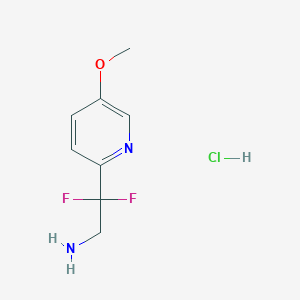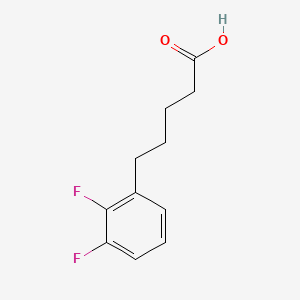
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate is an organic compound with the molecular formula C8H4BrF2IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2,6-difluoro-3-iodobenzoate typically involves multi-step organic reactions. One common method includes the bromination, fluorination, and iodination of methyl benzoate derivatives. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitutions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as:
- Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Fluorination using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Iodination using iodine or iodinating reagents such as iodine monochloride (ICl).
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) for halogen exchange, or organometallic reagents for coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which methyl 4-bromo-2,6-difluoro-3-iodobenzoate exerts its effects depends on its interaction with other molecules. The presence of multiple halogen atoms can influence its reactivity and binding affinity to various molecular targets. The pathways involved may include:
Electrophilic Aromatic Substitution: The halogen atoms can activate or deactivate the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of new products.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-bromo-2,6-difluoro-3-iodobenzoate can be compared with other halogenated benzoates, such as:
Methyl 3-bromo-4-iodobenzoate: Similar structure but different substitution pattern.
Methyl 4-bromo-3-iodobenzoate: Lacks the fluorine atoms, leading to different reactivity.
Methyl 2,6-difluorobenzoate: Contains only fluorine substitutions, affecting its chemical properties.
Eigenschaften
Molekularformel |
C8H4BrF2IO2 |
|---|---|
Molekulargewicht |
376.92 g/mol |
IUPAC-Name |
methyl 4-bromo-2,6-difluoro-3-iodobenzoate |
InChI |
InChI=1S/C8H4BrF2IO2/c1-14-8(13)5-4(10)2-3(9)7(12)6(5)11/h2H,1H3 |
InChI-Schlüssel |
RDASSQCOCASOTI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1F)Br)I)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine](/img/structure/B13661466.png)
![8-Methylimidazo[1,2-b]pyridazine-6-boronic Acid Pinacol Ester](/img/structure/B13661476.png)

![2-Acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione](/img/structure/B13661479.png)

